Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Descripción general

Descripción

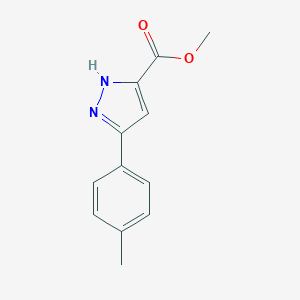

Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position of the phenyl ring and a carboxylate ester group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable chalcone with hydrazine derivatives. For example, a mixture of a chalcone and p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid, can be refluxed to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products:

Oxidation: Formation of 4-methylbenzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated pyrazole derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate serves as a crucial building block in organic synthesis. Its unique structure allows for the development of more complex heterocyclic compounds, which are essential in drug discovery and development .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts methyl group to carboxylic acids | Potassium permanganate, CrO₃ |

| Reduction | Converts ester to alcohol | LiAlH₄, NaBH₄ |

| Electrophilic Substitution | Functionalizes the phenyl ring | Bromine, Lewis acid catalysts |

This compound has been investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties. Its pyrazole core is a common motif in many biologically active molecules, making it valuable for drug discovery .

Case Study: Anti-inflammatory Activity

Research has shown that modifications to the pyrazole structure can enhance anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, studies have demonstrated that derivatives of this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Material Science

In materials science, this compound can be utilized in the synthesis of advanced materials and polymers due to its unique structural properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymers that can have applications in coatings, adhesives, and other industrial materials .

Mecanismo De Acción

The mechanism of action of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparación Con Compuestos Similares

- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

- 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one

Comparison: Methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a versatile compound for various applications .

Actividad Biológica

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound generally involves the reaction of p-tolyl hydrazine with appropriate carboxylic acid derivatives, leading to the formation of the pyrazole ring followed by esterification to yield the methyl ester.

1. Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. A study investigating various pyrazole compounds reported that this compound showed significant activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for this compound were comparable to other known antimicrobial agents:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 0.22 | Bactericidal against Staphylococcus aureus |

| Other Pyrazole Derivatives | 0.25 | Bactericidal against E. coli |

The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. A series of studies highlighted its potential as a selective COX-2 inhibitor, which is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes its anti-inflammatory activity compared to standard drugs:

| Compound | COX-2 Inhibition (%) | Comparison Standard |

|---|---|---|

| This compound | 71% | Diclofenac (54%) |

| Other Pyrazole Derivatives | Varies | Celecoxib |

The structure-activity relationship (SAR) indicates that modifications at the para position of the phenyl ring enhance COX-2 selectivity and overall efficacy .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it exhibited cytotoxic effects against several cancer types, with IC50 values indicating significant potency:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 26 | Growth inhibition |

| HepG2 (Liver Cancer) | 0.71 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 12.50 | Growth inhibition |

The compound's mechanism may involve apoptosis induction through mitochondrial pathways and modulation of cell cycle regulators .

Case Studies

Several case studies have further illustrated the biological activities of this compound:

- Antimicrobial Efficacy : In a clinical setting, derivatives similar to this compound were tested against resistant strains of Staphylococcus aureus, demonstrating potent bactericidal activity and minimal resistance development over time.

- Anti-inflammatory Effects : In vivo studies using carrageenan-induced paw edema models showed that this compound significantly reduced inflammation compared to control groups, supporting its potential therapeutic application in inflammatory diseases.

Propiedades

IUPAC Name |

methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-11(14-13-10)12(15)16-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBASWCUEOBWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366158 | |

| Record name | methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192701-73-8 | |

| Record name | methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.